Cas no 2034386-13-3 (4-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide)

4-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide structure
2034386-13-3 structure
商品名:4-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
CAS番号:2034386-13-3
MF:C17H22N4O3S2
メガワット:394.511580944061
CID:5376563

4-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
    • インチ: 1S/C17H22N4O3S2/c1-11-15(25-17(18-11)20-7-3-4-8-20)16(22)19-12-9-13-5-6-14(10-12)21(13)26(2,23)24/h3-4,7-8,12-14H,5-6,9-10H2,1-2H3,(H,19,22)
    • InChIKey: RCUXFUWLMNHYFG-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(NC2CC3N(S(C)(=O)=O)C(CC3)C2)=O)=C(C)N=C1N1C=CC=C1

4-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6471-1298-20mg
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
2034386-13-3 90%+
20mg
$99.0 2023-04-25
Life Chemicals
F6471-1298-50mg
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
2034386-13-3 90%+
50mg
$160.0 2023-04-25
Life Chemicals
F6471-1298-40mg
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
2034386-13-3 90%+
40mg
$140.0 2023-04-25
Life Chemicals
F6471-1298-2μmol
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
2034386-13-3 90%+
2μl
$57.0 2023-04-25
Life Chemicals
F6471-1298-100mg
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
2034386-13-3 90%+
100mg
$248.0 2023-04-25
Life Chemicals
F6471-1298-10μmol
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
2034386-13-3 90%+
10μl
$69.0 2023-04-25
Life Chemicals
F6471-1298-5μmol
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
2034386-13-3 90%+
5μl
$63.0 2023-04-25
Life Chemicals
F6471-1298-1mg
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
2034386-13-3 90%+
1mg
$54.0 2023-04-25
Life Chemicals
F6471-1298-3mg
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
2034386-13-3 90%+
3mg
$63.0 2023-04-25
Life Chemicals
F6471-1298-15mg
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
2034386-13-3 90%+
15mg
$89.0 2023-04-25

4-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide 関連文献

4-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamideに関する追加情報

Introduction to 4-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide (CAS No. 2034386-13-3)

4-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide, identified by its CAS number 2034386-13-3, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by a fused thiazole and pyrrole core, which are well-documented for their broad spectrum of biological activities. The presence of a bicyclo[3.2.1]octane scaffold appended with a methylsulfonyl group and an amide linkage introduces unique pharmacophoric features that contribute to its potential therapeutic applications.

The molecular architecture of 4-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide is designed to interact with biological targets in a highly specific manner. The bicyclo[3.2.1]octane moiety, a rigid bicyclic structure, enhances the compound's binding affinity and selectivity, while the methylsulfonyl group serves as a lipophilic anchor that improves membrane permeability and metabolic stability. The amide bond not only connects the thiazole and pyrrole rings but also provides a site for further derivatization, enabling the synthesis of analogues with tailored biological properties.

In recent years, there has been growing interest in exploring the pharmacological potential of thiazole-pyrrole hybrids due to their demonstrated efficacy in various disease models. Studies have shown that these compounds exhibit anti-inflammatory, antimicrobial, and anticancer activities by modulating key cellular pathways. Specifically, the thiazole ring is known to interfere with bacterial enzyme function, while the pyrrole moiety can interact with mammalian proteins involved in cell proliferation and apoptosis. The incorporation of a methylsulfonyl group into the bicyclo[3.2.1]octane scaffold further enhances these effects by improving solubility and bioavailability.

Recent advancements in computational chemistry have enabled the rational design of novel derivatives of 4-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide based on high-throughput virtual screening (HTVS) and molecular docking simulations. These computational approaches have identified promising lead compounds that exhibit enhanced binding affinity to target proteins such as kinases and transcription factors implicated in cancer progression. For instance, preliminary in vitro studies have demonstrated that certain analogues of this compound can inhibit the activity of cyclin-dependent kinases (CDKs), thereby arresting cell cycle progression.

The synthesis of 4-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-pyrrol-1-yliodine-Isothiocyanate derivatives have also been explored as probes for studying protein-protein interactions (PPIs). The isothiocyanate functional group is highly reactive and can covalently label target proteins, facilitating their purification and structural characterization using mass spectrometry techniques like LC-MALDI MS/MS or ESI MS/MS. Such methodologies have provided valuable insights into the molecular mechanisms underlying drug action and have been instrumental in identifying potential off-target effects.

Another area of interest has been the development of prodrugs based on this scaffold to improve pharmacokinetic profiles. By masking polar functional groups with lipophilic substituents, prodrugs can enhance oral bioavailability while minimizing gastrointestinal irritation upon administration. For example, esterification or amidation of hydroxyl or carboxylic acid groups has been shown to increase solubility and reduce metabolic clearance rates in preclinical models.

The role of chiral centers in determining biological activity has also been investigated for derivatives of 4-methyl-N-(8-methylsulfonyl-bicyclo[3.2.] octan]-N'-[(E)-((5R)-5-fluoropropenoylamino)methylene]-thiophenecarboxamide . Enantiomeric excess (ee) has been found to significantly influence binding affinity and pharmacological responses due to differences in stereoselective interactions with biological targets such as enzymes or receptors . racemic mixtures may exhibit reduced efficacy or unexpected side effects , highlighting the importance of stereochemical control during synthetic optimization .

Recent clinical trials have begun to evaluate the therapeutic potential of advanced derivatives targeting specific diseases . For example , a modified version designed for oncology applications has shown promising results in phase I trials by selectively inhibiting aberrant signaling pathways in tumor cells without significant toxicity towards healthy tissues . These findings underscore the importance o continuous research into optimizing drug candidates like 4-methyl-N-(8-methylsulfonyl-bicyclo[3.] octan]-N'-[(E)-((5R)-5-fluoropropenoylamino)methylene]-thiophenecarboxamide for treating complex diseases .

The development o novel synthetic methodologies has further accelerated progress by enabling efficient access o structurally diverse libraries . Transition-metal-catalyzed cross-coupling reactions , such as Suzuki-Miyaura or Buchwald-Hartwig couplings , have been particularly useful for constructing carbon-carbon bonds between aryl halides and organometallic reagents . These techniques allow for modular assembly o heterocyclic frameworks , providing chemists with unprecedented flexibility i designing next-generation therapeutics .

In conclusion,4-methyl-N-(8-methylsulfonyl-bicyclo[.] octan]-N'-[(E)-((5R)-5-fluoropropenoylamino)methylene]-thiophenecarboxamide (CAS No . 2034386 - 13 - 3 ) represents an exciting opportunity f medicinal chemists seeking innovative treatments f human disease . Its unique structural features offer multiple avenues f optimization toward improved efficacy , selectivity , an pharmacokinetic properties . As research continues o uncover new applications an mechanisms o action , this compound along with its derivatives are poised become valuable tools i both academic research an clinical practice .

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